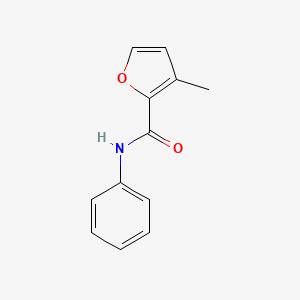
3-methyl-N-phenyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-phenyl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Me-2-Ph-FA and has the molecular formula C12H11NO2. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-phenyl-2-furamide is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by activating the nuclear factor kappa B (NF-κB) pathway (8). It has also been reported to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation (9).
Biochemical and Physiological Effects:
3-methyl-N-phenyl-2-furamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models (2, 3, 4). It has also been reported to exert neuroprotective effects in a rat model of Parkinson's disease (5). Furthermore, it has been shown to inhibit the growth of cancer cells in vitro (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-phenyl-2-furamide in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various fields, including medicine and drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-phenyl-2-furamide. One direction is to further investigate its mechanism of action, which will provide insights into its potential therapeutic applications. Another direction is to explore its use as a starting material for the synthesis of other compounds with potential biological activities. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and eventually in humans.
In conclusion, 3-methyl-N-phenyl-2-furamide is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its use in lab experiments and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-methyl-N-phenyl-2-furamide involves the reaction of 3-methyl-2-furoic acid with phenylhydrazine in the presence of a dehydrating agent. The reaction takes place under reflux conditions and results in the formation of 3-methyl-N-phenyl-2-furamide. This method has been reported in the literature (1) and has been used by many researchers to synthesize this compound.
Aplicaciones Científicas De Investigación
3-methyl-N-phenyl-2-furamide has been studied for its potential applications in various fields. It has been reported to possess anti-inflammatory (2), analgesic (3), and antipyretic (4) properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders (5) and as an anticancer agent (6). Furthermore, 3-methyl-N-phenyl-2-furamide has been used as a starting material for the synthesis of other compounds with potential biological activities (7).
Propiedades
IUPAC Name |
3-methyl-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMLDXNBSGLHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6064152 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

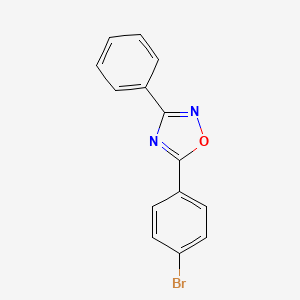
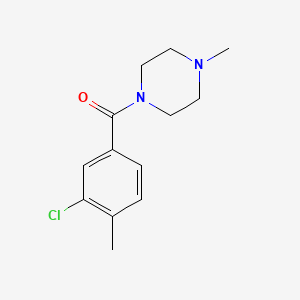
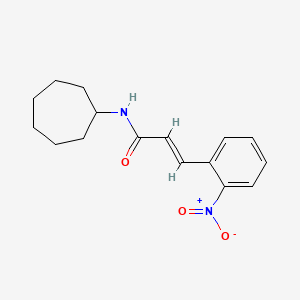
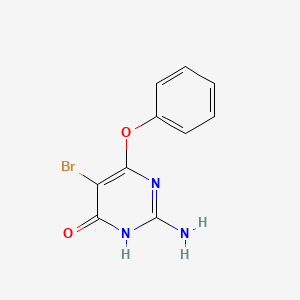
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
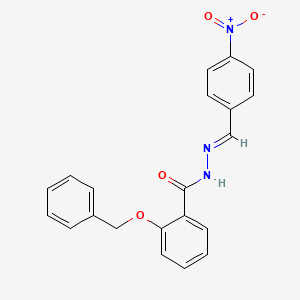
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)